N-Hexanoyl-NBD-L-threo-sphingosine N-Hexanoyl-NBD-L-threo-sphingosine
Brand Name: Vulcanchem
CAS No.:
VCID: VC0212247
InChI:
SMILES:
Molecular Formula: C30H49N5O6
Molecular Weight: 576

N-Hexanoyl-NBD-L-threo-sphingosine

CAS No.:

Cat. No.: VC0212247

Molecular Formula: C30H49N5O6

Molecular Weight: 576

* For research use only. Not for human or veterinary use.

N-Hexanoyl-NBD-L-threo-sphingosine -

Specification

Molecular Formula C30H49N5O6
Molecular Weight 576
Appearance Unit:1mgSolvent:nonePurity:98+%Physical solid

Introduction

Structural Characteristics and Chemical Properties

N-Hexanoyl-NBD-L-threo-sphingosine belongs to the broader class of sphingolipid analogs designed for investigating sphingolipid metabolism and trafficking. The compound features three distinct structural components that define its properties and research utility:

The L-threo stereochemistry of the sphingosine backbone represents an unnatural configuration compared to the D-erythro configuration found in naturally occurring sphingolipids. This stereochemical difference significantly influences the compound's behavior in biological systems, including its metabolism, cellular localization, and interaction with enzymes involved in sphingolipid processing .

The hexanoyl (C6) acyl chain attached to the sphingosine backbone provides the "N-Hexanoyl" portion of the compound's name. This short-chain fatty acid component contrasts with the much longer acyl chains (typically C16-C24) found in natural ceramides. The shortened chain length enhances the compound's water solubility and membrane permeability compared to natural long-chain sphingolipids, making it valuable for experimental applications .

The NBD (7-nitro-2,1,3-benzoxadiazol-4-yl) fluorescent moiety attached to the compound enables visualization using fluorescence microscopy and quantification via fluorescence spectroscopy. NBD fluoresces with excitation at approximately 465 nm and emission at around 530 nm, allowing researchers to track the compound's cellular distribution and metabolism .

Physicochemical Properties

N-Hexanoyl-NBD-L-threo-sphingosine possesses amphiphilic characteristics, with both hydrophilic and hydrophobic regions that influence its interaction with cellular membranes. This property is essential for its research applications, as it mimics the amphiphilic nature of natural sphingolipids while providing the added benefit of fluorescence detection .

CompoundStereochemistryAcyl Chain LengthBackbone Double BondCellular LocalizationMetabolism Rate
N-Hexanoyl-NBD-L-threo-sphingosineL-threoC6 (hexanoyl)Present (4,5-trans)Primarily ERLow
C6-NBD-D-erythro-ceramideD-erythroC6 (hexanoyl)Present (4,5-trans)Primarily GolgiHigh
C6-NBD-dihydroceramideD-erythroC6 (hexanoyl)AbsentGolgiModerate
C12-NBD-L-threo-sphingosineL-threoC12 (dodecanoyl)Present (4,5-trans)Primarily ERVery low

Research Applications and Biological Significance

N-Hexanoyl-NBD-L-threo-sphingosine serves as a valuable research tool in cell biology and lipid biochemistry due to its fluorescent properties and unique stereochemistry.

Tracking Sphingolipid Metabolism and Trafficking

The fluorescent NBD tag allows researchers to visualize and track the compound's movement and processing within cells. Studies have shown that the stereochemistry of fluorescent sphingolipid analogs significantly affects their intracellular localization and metabolism . While natural D-erythro isomers typically localize to the Golgi apparatus, compounds with non-natural stereochemistry like L-threo tend to accumulate in the endoplasmic reticulum .

Investigating Stereoselectivity in Sphingolipid Processing

Research using N-Hexanoyl-NBD-L-threo-sphingosine and related compounds has revealed that enzymes involved in sphingolipid metabolism exhibit strong stereoselectivity. For example, studies with C6-NBD-DH-Cer demonstrated that conversion to more complex sphingolipids was highly stereoselective for the natural D-erythro isomer . The L-threo isomers are typically metabolized more slowly or through different pathways, providing insights into the structural requirements for enzyme recognition and processing.

Modulation of Cellular Processes

While N-Hexanoyl-NBD-L-threo-sphingosine is primarily used as a research tool, related short-chain sphingolipids have been shown to influence cellular processes such as endocytosis, membrane trafficking, and drug uptake. For instance, N-hexanoyl-sphingomyelin has been identified as a potent enhancer of doxorubicin uptake in various cell types .

Metabolic Fate and Cellular Processing

Research on fluorescent sphingolipid analogs provides insights into how the structural features of N-Hexanoyl-NBD-L-threo-sphingosine might influence its processing within cells.

Stereochemistry and Cellular Localization

Studies with various NBD-labeled sphingolipids have demonstrated that stereochemistry significantly affects intracellular localization. While D-erythro isomers typically concentrate in the Golgi apparatus, other stereoisomers like L-threo tend to accumulate in the endoplasmic reticulum . This differential localization reflects the strict stereochemical requirements of enzymes and transport proteins involved in sphingolipid trafficking.

Metabolic Conversion

The metabolism of fluorescent sphingolipid analogs depends on their structural features, including stereochemistry and the presence of specific functional groups. Research with C6-NBD-DH-Cer has shown that compounds with natural D-erythro stereochemistry undergo efficient conversion to more complex sphingolipids, while those with non-natural stereochemistry are poorly metabolized .

The metabolic pathway typically involves:

  • Transport from the site of administration to the endoplasmic reticulum

  • Processing by enzymes like ceramide synthase or sphingomyelin synthase

  • Transport of metabolites to other cellular compartments

  • Potential desaturation by dihydroceramide desaturase

Comparative Metabolism of Sphingolipid Analogs

The table below summarizes research findings on the metabolic fate of various fluorescent sphingolipid analogs, which may provide insights into the potential processing of N-Hexanoyl-NBD-L-threo-sphingosine:

CompoundMain Metabolic ProductsDesaturation RateCell Types Studied
C6-NBD-DH-Cer (D-erythro)Dihydrosphingomyelin, DihydroglucosylceramideVariable (14-46%)HT29, NRK, BHK, HL-60
C6-NBD-Cer (D-erythro)Sphingomyelin, GlucosylceramideN/A (already desaturated)HT29, NRK, BHK, HL-60
Non-natural stereoisomersLimited conversion to complex sphingolipidsMinimalHT29, NRK, BHK, HL-60

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